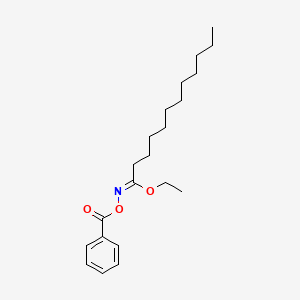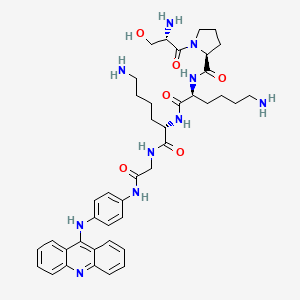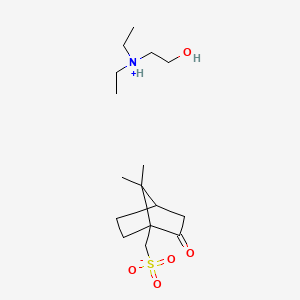
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a thiophene ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Construction of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents such as PCC or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4, hydrogenation with Pd/C
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(perfluorohexyl)-1H-pyrimidine-2,4-dione
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and for developing new materials with tailored properties.
Propiedades
Número CAS |
127235-63-6 |
|---|---|
Fórmula molecular |
C13H14N2O5S |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11-/m0/s1 |
Clave InChI |
PCDQBRGMSMVLDZ-NGZCFLSTSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


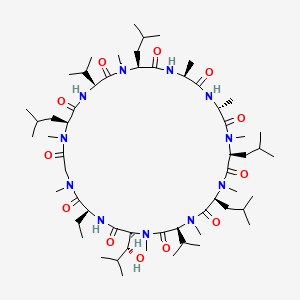
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)


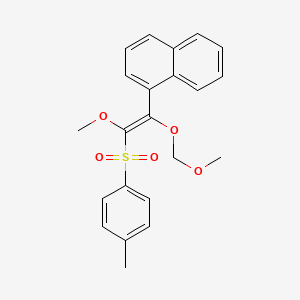

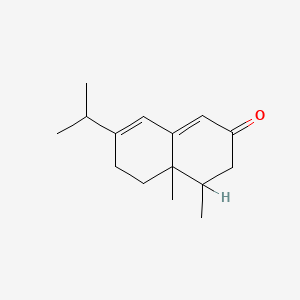

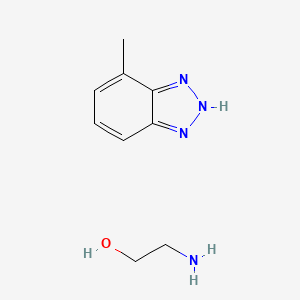

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
